molecular formula C11H9NO5 B3912737 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

Cat. No.: B3912737
M. Wt: 235.19 g/mol
InChI Key: FMANVVQEVGBGGQ-UHFFFAOYSA-N
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Description

7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position, methyl groups at the 4th and 8th positions, and a nitro group at the 6th position on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Alkylation: The methyl groups at the 4th and 8th positions are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a corresponding ketone.

    Reduction: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups at the 4th and 8th positions can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 7-oxo-4,8-dimethyl-6-nitro-2H-chromen-2-one.

    Reduction: 7-hydroxy-4,8-dimethyl-6-amino-2H-chromen-2-one.

    Substitution: Halogenated derivatives at the 4th and 8th positions.

Scientific Research Applications

7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the production of fluorescent dyes and optical brighteners.

Mechanism of Action

The biological activity of 7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is attributed to its ability to interact with various molecular targets:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.

    Anti-inflammatory Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the nitro and additional methyl groups, resulting in different biological activities.

    4,8-Dimethyl-7-hydroxycoumarin: Similar structure but without the nitro group, leading to variations in antimicrobial and anticancer properties.

    6-Nitro-7-hydroxycoumarin: Lacks the methyl groups, affecting its chemical reactivity and biological activity.

Uniqueness: 7-Hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is unique due to the combination of hydroxy, methyl, and nitro groups, which confer distinct chemical reactivity and a broad spectrum of biological activities.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-5-3-9(13)17-11-6(2)10(14)8(12(15)16)4-7(5)11/h3-4,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMANVVQEVGBGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,8-Dimethyl-7-hydroxycoumarin (7.50 g, 39.4 mmoles) was dissolved in 75 ml concentrated sulfuric acid at room temperature and chilled to −20° C. before the addition of chilled nitrating mixture (3 ml concentrated nitric acid added to 9 ml concentrated sulfuric acid). Stirring was continued for three hours at −20° C. with the mixture allowed to warm before pouring into ice. Bright yellow crystals were filtered, washed with water and dried to recover 7.50 g (81% yield). The product was recrystallized from ethanol to give yellow green crystals: mp 229.5-231.5° C.; 1H-nmr (dimethyl sulfoxide-d6):δ 2.29 (s, 3H), 2.41 (s, 3H), 6.37 (s, 1H), 8.19 (s, 1H), 11.30 (s, 1H); 13C-nmr (dimethyl sulfoxide-d6):δ 8.8, 18.0, 112.4, 112.9, 115.1, 119.9, 132.8, 152.9, 154.2, 155.1, 159.0; ms: (EI) m/z (relative intensity) 236 (M+, 23), 235 (M+, base) 207 (84), 77 (30).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 84 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Reactant of Route 3
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Reactant of Route 5
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Reactant of Route 6
7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

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